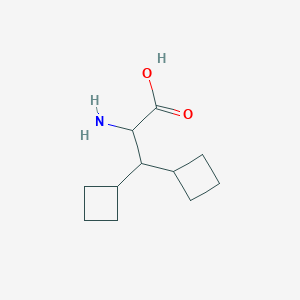2-Amino-3,3-dicyclobutylpropanoic acid
CAS No.:
Cat. No.: VC17729051
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19NO2 |
|---|---|
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | 2-amino-3,3-di(cyclobutyl)propanoic acid |
| Standard InChI | InChI=1S/C11H19NO2/c12-10(11(13)14)9(7-3-1-4-7)8-5-2-6-8/h7-10H,1-6,12H2,(H,13,14) |
| Standard InChI Key | MLCZDJHSVYPJJX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C(C2CCC2)C(C(=O)O)N |
Introduction
2-Amino-3,3-dicyclobutylpropanoic acid is a synthetic organic compound with potential applications in various scientific and industrial fields. It is primarily characterized by its unique molecular structure, which features two cyclobutyl groups attached to a central propanoic acid backbone. Below, we provide a detailed analysis of its chemical properties, synthesis, and potential applications.
Synthesis and Characterization
While specific synthesis protocols for 2-Amino-3,3-dicyclobutylpropanoic acid are not widely documented in the literature, general methods for synthesizing similar amino acids involve:
-
Cyclization Reactions: Formation of cyclobutyl groups using cyclization catalysts.
-
Amination: Introduction of the amino group via reductive amination or other substitution reactions.
-
Carboxylation: Addition of the carboxylic acid functional group through carbon dioxide fixation or other carboxylation techniques.
Characterization methods typically include:
-
NMR Spectroscopy (1H and 13C): To confirm the structure and identify chemical shifts.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (FTIR): To identify functional groups such as -NH and -COOH.
Further studies are needed to refine the synthesis process and enhance yield .
Biological and Industrial Applications
Although specific applications for 2-Amino-3,3-dicyclobutylpropanoic acid are not extensively reported, its structural features suggest potential uses in:
Pharmaceutical Research
The compound's rigid cyclobutyl groups may enhance binding affinity in receptor-ligand interactions, making it a candidate for drug discovery programs targeting enzymes or receptors.
Material Science
The steric bulk provided by the cyclobutyl groups could make it useful in designing polymers or materials with unique mechanical properties.
Biochemical Studies
As an amino acid derivative, it may serve as a building block in peptide synthesis or as a probe in protein engineering studies.
Safety and Hazards
Table 2: Safety Information
| Hazard Classification | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) |
Proper handling precautions, including the use of personal protective equipment (PPE), are necessary when working with this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume